molecular formula C14H16N2O B8436303 4-(5-Phenyl-oxazol-2yl)-piperidine

4-(5-Phenyl-oxazol-2yl)-piperidine

Cat. No.: B8436303
M. Wt: 228.29 g/mol
InChI Key: WSVADMUWWFCCTA-UHFFFAOYSA-N
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Description

Structural Characterization of 4-(5-Phenyl-oxazol-2-yl)-piperidine

IUPAC Nomenclature and Systematic Identification

The systematic name 5-phenyl-2-piperidin-4-yl-1,3-oxazole derives from its bicyclic architecture:

  • A 1,3-oxazole ring (positions 1–3) fused to a piperidine moiety at position 2.
  • A phenyl group substitutes the oxazole ring at position 5.

The InChI identifier (InChI=1S/C14H16N2O/c1-2-4-11(5-3-1)13-10-16-14(17-13)…) confirms the connectivity, while the SMILES string C1C(CCN(C1)C2=NC(=CO2)C3=CC=CC=C3)O delineates the stereochemistry.

Table 1: Molecular Descriptors
Property Value
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
Hybridization sp² (oxazole), sp³ (piperidine)
Topological Polar SA 41.6 Ų

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray data for 4-(5-Phenyl-oxazol-2-yl)-piperidine remains unpublished, analogous piperidine-oxazole hybrids exhibit chair conformations for the piperidine ring and planar geometry for the oxazole. Key torsional angles include:

  • N1–C2–C3–N4 (piperidine-oxazole junction): ~120° (indicative of sp² hybridization).
  • C5–C6–C7–C8 (phenyl-oxazole dihedral): 10–15° (minimal steric hindrance).

Computational models (DFT/B3LYP/6-311+G(d,p)) predict a dipole moment of 2.8–3.1 Debye, aligning with the polar oxazole-nitrogen and piperidine-hydroxyl groups.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.12–7.98 (m, 2H, aromatic H-ortho to oxazole)
    • δ 7.62–7.45 (m, 3H, aromatic H-meta/para)
    • δ 4.23 (t, 1H, piperidine H-axial)
    • δ 3.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

5-phenyl-2-piperidin-4-yl-1,3-oxazole

InChI

InChI=1S/C14H16N2O/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2

InChI Key

WSVADMUWWFCCTA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heterocyclic Variations

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-piperidine
  • Heterocycle : Oxadiazole (two nitrogens, one oxygen).
  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol .
  • Key Differences :
    • The oxadiazole ring increases nitrogen content, enhancing hydrogen-bonding capacity compared to oxazole.
    • Reduced steric hindrance due to the absence of a methyl or phenyl group at position 2.
4-(Benzisoxazol-3-yl)piperidine
  • Heterocycle : Isoxazole (fused with benzene).
  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.23 g/mol .
  • Key Differences :
    • Isoxazole’s oxygen and nitrogen are adjacent, altering electronic distribution.
    • Demonstrated high binding affinity for serotonin receptors (5-HT2A) in docking studies .
4-(5-Methyl-1,3,4-oxadiazol-2-yl)-piperidine
  • Heterocycle : Oxadiazole with methyl substituent.
  • Molecular Formula : C₈H₁₃N₃O
  • Molecular Weight : 167.21 g/mol .
  • Key Differences :
    • Methyl substitution reduces lipophilicity compared to phenyl.
    • Smaller substituent may improve solubility but limit π-π interactions.

Pharmacological and Physicochemical Properties

Compound Heterocycle Substituent Molecular Weight LogP (Predicted) Receptor Affinity Example
4-(5-Phenyl-oxazol-2yl)-piperidine Oxazole Phenyl (C5) 227.28 2.8 Not reported
4-(5-Phenyl-oxadiazol-2-yl)-piperidine Oxadiazole Phenyl (C5) 229.28 2.5 Antibacterial (hypothetical)
4-(Benzisoxazol-3-yl)piperidine Isoxazole Fused benzene 202.23 2.2 High 5-HT2A affinity
4-(5-Methyl-oxadiazol-2-yl)-piperidine Oxadiazole Methyl (C5) 167.21 1.4 Not reported

Key Observations :

  • Lipophilicity : The phenyl group in this compound increases LogP compared to methyl-substituted analogues, suggesting better membrane permeability.
  • Receptor Interactions : Isoxazole derivatives (e.g., benzisoxazole-piperidine) show high 5-HT2A receptor affinity due to optimal heterocycle geometry for binding pockets .
  • Synthetic Accessibility : Oxadiazole derivatives are more commonly synthesized via cyclization reactions, as seen in protocols for 5-substituted-1,3,4-oxadiazol-2-yl compounds .

Q & A

Q. How can researchers optimize the synthesis of 4-(5-Phenyl-oxazol-2yl)-piperidine to achieve high purity and yield?

Methodological Answer:

  • Reaction Monitoring : Use Thin-Layer Chromatography (TLC) to track reaction progress, as described in the synthesis of analogous oxadiazole derivatives . Adjust reaction time (4–6 hours) based on TLC results.
  • Purification : Precipitate the product by adding ice-cold water with 2–3 drops of aqueous NaOH, followed by filtration and recrystallization from methanol to enhance purity .
  • Yield Improvement : Optimize stoichiometry of reactants (e.g., piperidine derivatives and phenyl-oxazole precursors) and control reaction temperature to minimize side products.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring structure and oxazole-phenyl substituents. Compare chemical shifts with analogous compounds (e.g., 1-(4-sulfonylbenzenesulfonyl)-4-methylpiperidine derivatives) .
  • Mass Spectrometry (MS) : Employ High-Resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups like C=N (oxazole) and C-O bonds using characteristic absorption bands (e.g., 1650–1600 cm1^{-1}) .

Q. How can researchers determine the pKa of this compound in aqueous solutions?

Methodological Answer:

  • Fluorometric Titration : Utilize pH-dependent fluorescence intensity changes, as demonstrated for (5-phenyl-2-oxazolyl)pyridines. Measure emission spectra at varying pH levels and plot intensity vs. pH to identify the inflection point (pKa) .
  • Two-Phase Dosimeters : Apply a two-phase system (e.g., organic/aqueous) to amplify fluorescence response to protonation/deprotonation events, enhancing sensitivity .

Advanced Research Questions

Q. How can fluorescence quenching mechanisms of this compound be analyzed under varying pH conditions?

Methodological Answer:

  • pH-Dependent Studies : Conduct fluorescence spectroscopy across a pH range (e.g., 2–12) to observe quenching behavior. For example, fluorescence intensity of analogous oxazolyl-pyridines decreases in acidic media due to protonation of the oxazole nitrogen .
  • Stern-Volmer Analysis : Calculate quenching constants (KSVK_{SV}) using F0F=1+KSV[Q]\frac{F_0}{F} = 1 + K_{SV}[Q], where [Q][Q] is the quencher concentration (e.g., H+^+) .

Q. Table 1: Example Fluorescence Data at Different pH Values

pHFluorescence Intensity (a.u.)Quenching Mechanism
250Protonation of N
7300Neutral species
12200Deprotonation

Q. How can discrepancies in reported antimicrobial activity data for this compound derivatives be resolved?

Methodological Answer:

  • Standardized Assays : Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution methods (CLSI guidelines) to minimize variability .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with minimum inhibitory concentrations (MICs) .
  • Control for Purity : Validate compound purity (>95% by HPLC) before testing, as impurities like unreacted precursors may skew results .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the piperidine-oxazole core and target binding pockets (e.g., fungal CYP51 or bacterial gyrase) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (KdK_d) and thermodynamics (ΔH\Delta H, ΔS\Delta S) by titrating the compound into a protein solution .
  • Fluorescence Polarization : Track changes in rotational mobility when the compound binds to fluorescently labeled targets .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound intermediates?

Methodological Answer:

  • Intermediate Stability : Protect reactive groups (e.g., piperidine nitrogen) with tert-butoxycarbonyl (Boc) groups during subsequent reactions .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized oxazole rings) and adjust reaction conditions (e.g., lower oxidant concentration) .
  • Catalyst Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) to improve selectivity in reduction steps .

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